tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate
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Overview
Description
tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
The synthesis of tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Industrial production methods may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to biological targets, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 6-fluorobenzo[d]isoxazole-3-carboxylate
- tert-Butyl 6-bromobenzo[d]isoxazole-3-carboxylate
- tert-Butyl 6-iodobenzo[d]isoxazole-3-carboxylate
These compounds share the isoxazole core structure but differ in the substituents on the benzene ring, which can influence their chemical and biological properties .
Properties
Molecular Formula |
C12H12ClNO3 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 6-chloro-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c1-12(2,3)16-11(15)10-8-5-4-7(13)6-9(8)17-14-10/h4-6H,1-3H3 |
InChI Key |
VTXDKHIWLISCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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